![molecular formula C16H26O2 B14173107 [(1-Butoxyhexyl)oxy]benzene CAS No. 923035-51-2](/img/structure/B14173107.png)
[(1-Butoxyhexyl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Butoxyhexyl)oxy]benzene is an organic compound with the molecular formula C16H26O2. It consists of a benzene ring substituted with a (1-butoxyhexyl)oxy group. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Butoxyhexyl)oxy]benzene typically involves the reaction of hexanol with butyl bromide to form 1-butoxyhexane. This intermediate is then reacted with phenol in the presence of a base to yield this compound. The reaction conditions often include the use of a solvent such as toluene and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Butoxyhexyl)oxy]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted benzene derivatives.
Applications De Recherche Scientifique
[(1-Butoxyhexyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1-Butoxyhexyl)oxy]benzene involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the (1-butoxyhexyl)oxy group can influence the reactivity and selectivity of these reactions.
Comparaison Avec Des Composés Similaires
[(1-Butoxyhexyl)oxy]benzene can be compared with other benzene derivatives such as:
Anisole (methoxybenzene): Similar in structure but with a methoxy group instead of a (1-butoxyhexyl)oxy group.
Phenol (hydroxybenzene): Contains a hydroxyl group, making it more reactive in certain types of reactions.
Toluene (methylbenzene): Has a methyl group, which affects its chemical properties differently compared to this compound.
The uniqueness of this compound lies in its specific substituent, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
923035-51-2 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
1-butoxyhexoxybenzene |
InChI |
InChI=1S/C16H26O2/c1-3-5-8-13-16(17-14-6-4-2)18-15-11-9-7-10-12-15/h7,9-12,16H,3-6,8,13-14H2,1-2H3 |
Clé InChI |
BDIFCTPYGPNTTA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(OCCCC)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
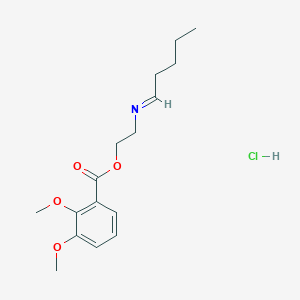
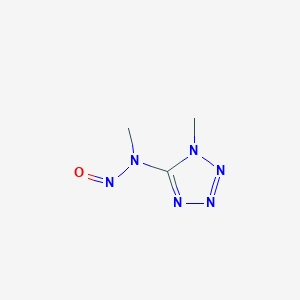
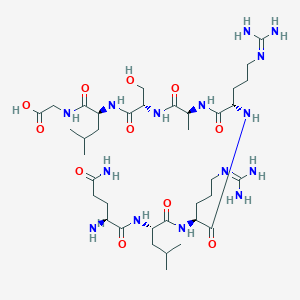
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
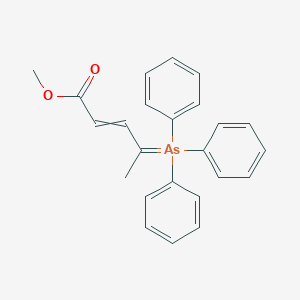
![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
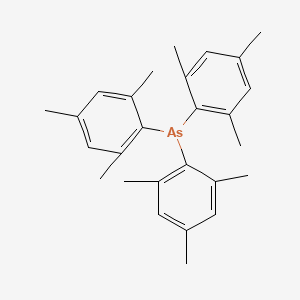
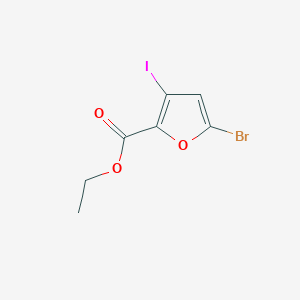
![1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole](/img/structure/B14173104.png)
